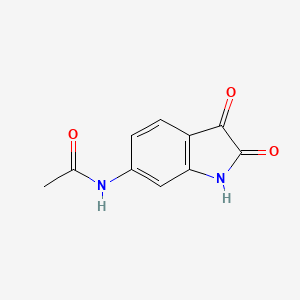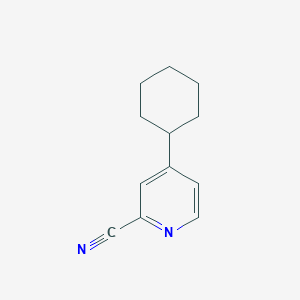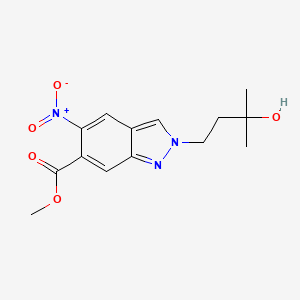![molecular formula C9H5N3O B13035548 6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)
6-Formylimidazo[1,2-A]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formylimidazo[1,2-A]pyridine-3-carbonitrile is a heterocyclic compound that features both an imidazo and pyridine ring fused together
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formylimidazo[1,2-A]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized through a series of reactions involving formylation and nitrile group introduction.
Cyclization: The cyclization step often involves heating the intermediate compounds in the presence of a base or acid catalyst to form the imidazo[1,2-A]pyridine ring system.
Nitrile Introduction: The nitrile group can be introduced using reagents like cyanogen bromide or other nitrile sources under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Formylimidazo[1,2-A]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or formyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products
Oxidation: 6-Carboxyimidazo[1,2-A]pyridine-3-carbonitrile.
Reduction: 6-Formylimidazo[1,2-A]pyridine-3-amine.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Formylimidazo[1,2-A]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 6-Formylimidazo[1,2-A]pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-A]pyridine-3-carbonitrile: Lacks the formyl group, which may affect its reactivity and biological activity.
6-Methylimidazo[1,2-A]pyridine-3-carbonitrile: Contains a methyl group instead of a formyl group, leading to different chemical properties and applications.
6-Formylimidazo[1,2-A]pyridine-3-carboxylic acid: The carboxylic acid group provides different reactivity compared to the nitrile group.
Uniqueness
6-Formylimidazo[1,2-A]pyridine-3-carbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C9H5N3O |
|---|---|
Peso molecular |
171.16 g/mol |
Nombre IUPAC |
6-formylimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-3-8-4-11-9-2-1-7(6-13)5-12(8)9/h1-2,4-6H |
Clave InChI |
BIBHXRWHUQYNLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(N2C=C1C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)

![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13035488.png)
![2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)


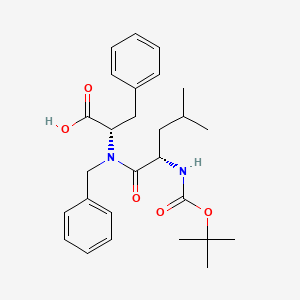
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)
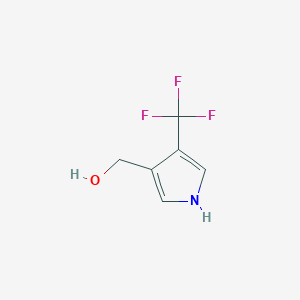
![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)
